Tbopp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]phenyl]ethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O4S/c25-24(26,27)20-5-3-4-19(14-20)17-6-8-18(9-7-17)22(30)16-28-15-21(10-11-23(28)31)34(32,33)29-12-1-2-13-29/h3-11,14-15H,1-2,12-13,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPDEBWNVHAKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to TBOPP: A Selective DOCK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone, commonly known as TBOPP. It is a potent and selective small molecule inhibitor of the Dedicator of cytokinesis 1 (DOCK1), a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1. DOCK1 is implicated in various cellular processes, including cell migration, invasion, and survival, making it a compelling target in oncology. This document details the chemical structure, and biological properties of this compound, and provides detailed experimental protocols for its in vitro and in vivo evaluation. Furthermore, it visualizes the DOCK1 signaling pathway and common experimental workflows utilizing this compound.

Chemical Structure and Properties

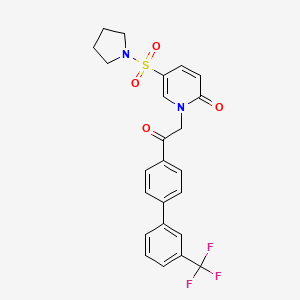

This compound is a complex organic molecule with the systematic IUPAC name 1-[2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone. Its structure is characterized by a central pyridone core, substituted with a biphenyl moiety containing a trifluoromethyl group, and a pyrrolidinylsulfonyl group.

Chemical Structure:

Image Source: PubChem CID 129336181

Physicochemical and Biological Properties

The following table summarizes the key physicochemical and biological properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 1-[2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone | |

| CAS Number | 1996629-79-8 | |

| Molecular Formula | C24H21F3N2O4S | |

| Molecular Weight | 490.5 g/mol | |

| IC50 for DOCK1 | 8.4 µM | [1][2] |

| Kd for DOCK1 DHR-2 | 7.1 µM | [1][2] |

| Solubility | DMSO: ≥ 49 mg/mL (100 mM) | |

| Water: Insoluble | ||

| Ethanol: Insoluble | ||

| Storage | Store at -20°C for up to 1 year or at -80°C for up to 2 years. | [3] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of DOCK1, an atypical guanine nucleotide exchange factor that plays a crucial role in the activation of the Rho GTPase Rac1.[1][2] DOCK1, through its DHR-2 domain, facilitates the exchange of GDP for GTP on Rac1, leading to its activation. Activated Rac1 is a key regulator of the actin cytoskeleton, and its signaling is integral to cell motility, invasion, and macropinocytosis.[4]

By binding to the DHR-2 domain of DOCK1, this compound allosterically inhibits its GEF activity, thereby preventing the activation of Rac1.[1][2] This disruption of the DOCK1-Rac1 signaling axis has been shown to have significant anti-tumor effects in various cancer models. Specifically, this compound has been demonstrated to:

-

Inhibit cancer cell invasion and migration: By disrupting Rac1-mediated cytoskeletal rearrangements, this compound effectively reduces the invasive capacity of cancer cells.[4]

-

Suppress macropinocytosis: Ras-transformed cancer cells often utilize macropinocytosis, a process of bulk fluid uptake, for nutrient acquisition. This compound has been shown to inhibit this process, leading to cancer cell starvation and death, particularly under nutrient-deprived conditions.[4]

-

Enhance the efficacy of chemotherapy: Studies have shown that this compound can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin, suggesting its potential in combination therapies.

The selectivity of this compound for DOCK1 over other closely related DOCK family members, such as DOCK2 and DOCK5, makes it a valuable tool for studying the specific roles of DOCK1 in cellular processes and a promising candidate for targeted cancer therapy.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological effects of this compound.

Cell Viability and Proliferation Assays

a) CCK-8 Assay (Cell Counting Kit-8)

This colorimetric assay is used to determine cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

b) EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay

This assay measures DNA synthesis and is a direct measure of cell proliferation.

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described for the CCK-8 assay.

-

EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

EdU Staining: Perform the click reaction to conjugate a fluorescent dye to the incorporated EdU according to the manufacturer's protocol.

-

Nuclear Counterstaining: Stain the cell nuclei with Hoechst 33342 or DAPI.

-

Imaging and Analysis: Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to invade through a basement membrane matrix.

-

Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.

-

Cell Seeding: Suspend cancer cells in serum-free medium and seed them into the upper chamber of the insert (e.g., 5 x 10⁴ cells/well). The lower chamber should contain a medium with a chemoattractant, such as 10% fetal bovine serum.

-

This compound Treatment: Add this compound at desired concentrations to both the upper and lower chambers.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Removal of Non-invading Cells: Gently remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Imaging and Quantification: Image the stained cells and count the number of invaded cells per field of view.

Rac1 Activation Assay (G-LISA or Pull-down Assay)

This assay measures the levels of active, GTP-bound Rac1.

-

Cell Lysis: Lyse this compound-treated and control cells with a lysis buffer that preserves GTPase activity.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Rac1-GTP Pull-down:

-

For pull-down assays, incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1.

-

Capture the GST-PBD-Rac1-GTP complexes using glutathione-sepharose beads.

-

-

Western Blot Analysis:

-

Elute the captured proteins and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for Rac1.

-

Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

-

Normalize the amount of pulled-down Rac1 to the total amount of Rac1 in the cell lysates.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

DOCK1 Signaling Pathway

Caption: DOCK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Evaluation of this compound

Caption: A typical workflow for the in vitro evaluation of this compound.

Synthesis

Conclusion

This compound is a valuable research tool for investigating the role of DOCK1 in various cellular processes and holds promise as a therapeutic agent, particularly in the context of cancer. Its selectivity and well-characterized mechanism of action make it a powerful probe for dissecting the DOCK1-Rac1 signaling axis. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological effects of this compound in their specific models of interest. Further research into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance its potential clinical translation.

References

- 1. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tbopp: A Technical Guide to a D-DOCK1 Inhibitor

This guide provides a comprehensive overview of 1-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl)-5-pyrrolidinylsulfonyl-2(1H)-pyridone (Tbopp), a selective inhibitor of Dedicator of cytokinesis 1 (DOCK1). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, experimental validation, and the signaling pathways it modulates.

Introduction to DOCK1

Dedicator of cytokinesis 1 (DOCK1), also known as DOCK180, is a key member of the DOCK family of proteins, which are atypical guanine nucleotide exchange factors (GEFs).[1] Unlike conventional GEFs, DOCK proteins do not possess the canonical DH-PH domain structure. DOCK1 plays a crucial role in various cellular processes by activating the Rho GTPase, Rac. This activation is essential for signal transduction pathways that govern cell migration, phagocytosis of apoptotic cells, and cytoskeletal organization.[1][2][3] Dysregulation of DOCK1 has been implicated in several pathologies, including cancer, making it an attractive target for therapeutic intervention.

This compound: A Selective DOCK1 Inhibitor

This compound has been identified as a selective inhibitor of DOCK1.[4][5] It has been shown to exert anti-tumor effects and sensitize cancer cells to conventional chemotherapeutic agents like cisplatin in various cancer types, including renal cell carcinoma and breast cancer.[4][6]

This compound selectively targets DOCK1, leading to the inhibition of its downstream signaling. Studies have shown that this compound binds with high affinity to the DOCK homology region 2 (DHR-2) domain of DOCK1, which is the catalytic domain responsible for the nucleotide exchange on Rac.[7] This binding event competitively inhibits the GEF activity of DOCK1. Furthermore, some studies have indicated that this compound can also lead to a significant decrease in the expression levels of the DOCK1 protein in cancer cells.[6][8]

Quantitative Data

The inhibitory activity of this compound against DOCK1 has been quantified in biochemical and cellular assays. The following table summarizes the key quantitative metrics reported in the literature.

| Parameter | Value | Assay Condition | Source |

| IC50 | 8.4 µM | In vitro DOCK1 GEF activity assay | [7] |

| Kd | 7.1 µM | Binding affinity to DOCK1 DHR-2 domain | [7] |

DOCK1 Signaling and this compound Inhibition

DOCK1 functions as a critical node in several signaling pathways. Its activation of Rac1 initiates a cascade of events that influence cell behavior. This compound's inhibition of DOCK1 disrupts these pathways.

Caption: DOCK1 signaling pathway and the inhibitory action of this compound.

In breast cancer, DOCK1 inhibition by this compound has been shown to regulate the Twist-mediated epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[4][5]

Experimental Protocols

This section details the methodologies used to characterize this compound as a DOCK1 inhibitor.

This protocol is used to assess the effect of this compound on the protein levels of DOCK1 in cells.[4][6]

Methodology:

-

Cell Treatment: Culture renal cell carcinoma or breast cancer cells and treat with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be used.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against DOCK1 (e.g., Abcam ab97325 or Cell Signaling Technology #4846) overnight at 4°C.[4][6] A loading control antibody (e.g., GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

-

Analysis: Quantify the band intensities and normalize the DOCK1 signal to the loading control.

References

- 1. Dedicator of cytokinesis protein 1 - Wikipedia [en.wikipedia.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Actin Up: An Overview of the Rac GEF Dock1/Dock180 and Its Role in Cytoskeleton Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of Tbopp, a Selective DOCK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the compound Tbopp (1-[2-(3′-(trifluoromethyl)-(1,1′-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone). This compound has been identified as a selective inhibitor of the dedicator of cytokinesis 1 (DOCK1) protein, a guanine nucleotide exchange factor (GEF) for the small GTPase Rac.[1][2] DOCK1 plays a critical role in various cellular processes, including cell migration, invasion, and macropinocytosis, making it a compelling target in cancer therapy.[3][4] This document details the scientific background of this compound, its mechanism of action, a detailed (though currently incomplete) synthesis protocol, and experimental methodologies for its characterization.

Discovery and Scientific Background

This compound was identified through a screening of chemical libraries for inhibitors of DOCK1.[1] The discovery was driven by the understanding that oncogenic Ras, a key driver in many cancers, relies on Rac-mediated cytoskeletal remodeling for malignant phenotypes such as nutrient uptake and invasive migration.[1][3] DOCK1, as a specific GEF for Rac, was hypothesized to be a valuable therapeutic target.[1]

Initial screening identified a lead compound, FDOPP, which showed preferential inhibition of DOCK1-mediated Rac activation.[5] Structure-activity relationship (SAR) studies on a series of substituted biphenyl derivatives, synthesized via cross-coupling reactions, led to the identification of this compound (compound 16 in the original study) as a potent and selective DOCK1 inhibitor.[5]

Mechanism of Action

This compound functions as a selective inhibitor of DOCK1.[1] It binds with high affinity to the DOCK1 DHR-2 (DOCK homology region 2) domain, which is responsible for the GEF activity towards Rac1.[1] This binding event blocks the interaction between DOCK1 and Rac1, thereby inhibiting the exchange of GDP for GTP on Rac1 and preventing its activation.[2] The inhibition of DOCK1 by this compound has been shown to dampen DOCK1-mediated cellular processes such as invasion, macropinocytosis, and survival of cancer cells under glutamine deprivation, without significantly affecting the functions of the closely related proteins DOCK2 and DOCK5.[1][3]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Description | Reference(s) |

| IC50 | 8.4 μM | Half-maximal inhibitory concentration for DOCK1-mediated Rac activation. | [6] |

| Kd | 7.1 μM | Dissociation constant for the binding of this compound to the DOCK1 DHR-2 domain. | [6] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol with specific reaction conditions and purification methods is not fully available in the public domain, the general synthetic strategy involves the creation of substituted biphenyl derivatives through cross-coupling reactions.[5] The full chemical name of this compound is 1-[2-(3′-(trifluoromethyl)-(1,1′-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone.[1][2]

Note: The following is a generalized representation of a potential synthetic route based on available information. Researchers should refer to the primary literature and consider optimization of reaction conditions.

Experimental Workflow for this compound Synthesis (Hypothesized)

Caption: Hypothesized synthetic workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability. Specific cell lines, this compound concentrations, and incubation times should be optimized for each experiment.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for an Annexin V/PI apoptosis assay.

Signaling Pathway

This compound exerts its effects by inhibiting the DOCK1 signaling pathway, which is a critical regulator of Rac1 activation and subsequent downstream cellular processes.

DOCK1 Signaling Pathway

Caption: The DOCK1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable research tool for studying the roles of DOCK1 in various cellular and disease contexts. Its selectivity for DOCK1 over other DOCK family members makes it a precise probe for dissecting DOCK1-specific functions. Further research is warranted to fully elucidate its therapeutic potential, including more detailed preclinical and clinical studies. The development of a complete, publicly available synthesis protocol would greatly facilitate its accessibility to the broader scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Dedicator of cytokinesis protein 1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Rac-GEF/Rac Signaling and Metastatic Dissemination in Lung Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

TBOPP: A Review of its Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

TBOPP (1-[2-(3’-(trifluoromethyl)-[1,1’biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a selective inhibitor of the dedicator of cytokinesis 1 (DOCK1) protein, a guanine nucleotide exchange factor (GEF) for Rac GTPases. It has garnered significant interest in oncology research for its potential to sensitize cancer cells to conventional chemotherapy, such as cisplatin. While the primary focus of existing research has been on its anti-cancer efficacy, this technical guide synthesizes the currently available public information regarding the safety and toxicity profile of this compound. It is important to note that comprehensive toxicological data in the public domain is limited. This document aims to provide a concise overview of the known effects of this compound on cell viability and its general mechanism of action, highlighting the gaps in the current understanding of its safety profile.

Introduction

DOCK1, a member of the DOCK180 superfamily of proteins, plays a crucial role in various cellular processes, including cell migration, adhesion, and phagocytosis, primarily through the activation of Rac GTPases. Dysregulation of DOCK1 signaling has been implicated in the progression and chemoresistance of several cancers. This compound has emerged as a valuable research tool and a potential therapeutic agent due to its selective inhibition of DOCK1. By targeting DOCK1, this compound has been shown to enhance the cytotoxic effects of cisplatin in preclinical models of renal and breast cancer.[1][2][3][4] This guide focuses on the available preclinical data concerning the safety and toxicity of this compound.

Mechanism of Action

This compound selectively binds to the DHR-2 domain of DOCK1, thereby inhibiting its interaction with and activation of Rac. This disruption of the DOCK1-Rac signaling cascade is central to its biological activity.

In Vitro Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound on various cell lines. The available data suggests that this compound exhibits selective cytotoxicity, with more pronounced effects on cancer cells compared to non-cancerous cells at similar concentrations.

| Cell Line | Cell Type | Assay | Concentration | Observed Effect |

| MDA-MB-231 | Human Breast Cancer | CCK-8 | 0-5 µM | No significant effect on cell viability.[5] |

| MCF-7 | Human Breast Cancer | CCK-8 | 0-5 µM | No significant effect on cell viability.[5] |

| MDA-MB-468 | Human Breast Cancer | CCK-8 | 0-1.25 µM | No significant effect on cell viability.[5] |

| MCF-10A | Human Normal Breast | CCK-8 | Not specified | No significant difference in cell viability between cisplatin alone and cisplatin combined with this compound.[5] |

| 3LL | Murine Lewis Lung Carcinoma | Not specified | 12.5 µM | Cell viability unaffected. |

| HT1080 | Human Fibrosarcoma | Not specified | 12.5 µM | Cell viability unaffected. |

| DLD-1 | Human Colon Adenocarcinoma | Not specified | 12.5 µM | Cell viability unaffected. |

| ACHN, 786-O, Caki-1 | Human Renal Cell Carcinoma | CCK-8 | 10 µM | Significantly reduced cell viability and proliferation.[4] |

Experimental Protocol: Cell Viability Assay (CCK-8)

A common method to assess cell viability is the Cell Counting Kit-8 (CCK-8) assay. The general workflow is as follows:

In Vivo Toxicity

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

As of the date of this document, no public data from dedicated genotoxicity, carcinogenicity, or reproductive and developmental toxicity studies on this compound could be identified. Standard assessments for these toxicological endpoints are crucial for the clinical development of any therapeutic candidate.

Pharmacokinetics

Detailed pharmacokinetic studies characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not currently available in the public domain. Understanding the pharmacokinetic profile is essential for determining appropriate dosing regimens and assessing potential drug-drug interactions.

Conclusion and Future Directions

The available preclinical data suggests that this compound, a selective DOCK1 inhibitor, demonstrates promising anti-cancer activity, particularly in combination with cisplatin. In vitro studies indicate a degree of selective cytotoxicity towards cancer cells. However, the current body of publicly available information on the safety and toxicity of this compound is limited. To advance this compound towards clinical application, a comprehensive toxicological evaluation is imperative. This would include, but is not limited to:

-

Acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify potential target organs of toxicity.

-

A battery of genotoxicity assays to assess the mutagenic and clastogenic potential.

-

Carcinogenicity studies to evaluate the long-term risk of tumor development.

-

Reproductive and developmental toxicity studies to assess the potential effects on fertility and embryonic development.

-

Safety pharmacology studies to investigate the effects on vital physiological systems.

-

Comprehensive pharmacokinetic studies to understand the ADME properties of this compound.

The generation and dissemination of these data will be critical for a thorough risk-benefit assessment and for guiding the future development of this compound as a potential therapeutic agent. Researchers and drug development professionals are encouraged to conduct and publish such studies to fill the existing knowledge gaps.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Preliminary Efficacy of Tbopp: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide on the Preclinical Profile of a Selective DOCK1 Inhibitor

This whitepaper provides a comprehensive analysis of the preliminary efficacy studies of Tbopp (1-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-2-oxoethyl)-5-pyrrolidinylsulfonyl-2(1H)-pyridone), a selective inhibitor of the dedicator of cytokinesis 1 (DOCK1) protein. The data presented herein, collated from various preclinical studies, highlights the potential of this compound as a therapeutic agent, particularly in oncology. This document is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look at the mechanism of action, efficacy data, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound functions as a selective inhibitor of DOCK1, an atypical guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of the Rho GTPase, Rac.[1] By inhibiting DOCK1, this compound effectively dampens Rac-mediated signaling pathways that are integral to cancer cell proliferation, survival, invasion, and metastasis.[1] Studies have demonstrated that the therapeutic effects of this compound are directly linked to its DOCK1 inhibitory activity.[2][3][4]

In Vitro Efficacy

The in vitro efficacy of this compound has been evaluated across a range of cancer cell lines, demonstrating its potential to inhibit key cellular processes associated with malignancy and to enhance the cytotoxic effects of conventional chemotherapy.

Table 1: Summary of In Vitro Efficacy of this compound

| Cell Line(s) | Cancer Type | Key Findings | This compound Concentration(s) | Reference(s) |

| 3LL, HT1080, DLD-1 | Ras-transformed cancer | Dampened invasion, macropinocytosis, and survival under glutamine deprivation. | 12.5 µM | [5][6] |

| MDA-MB-231, MCF-7 | Breast Cancer | Cell viability significantly inhibited. | > 10 µM | [2] |

| MDA-MB-468 | Breast Cancer | Cell viability significantly inhibited. | > 2.5 µM | [2] |

| Breast Cancer Cells | Breast Cancer | Enhanced cisplatin-induced decrease in cell viability and increase in apoptosis. | 1.25 µM (in combination) | [2] |

| Renal Cell Carcinoma Cells | Renal Cell Carcinoma | Decreased cell viability and proliferation. | 10 µM and 40 µM | [3] |

| PLC, SNU449, Hep3B | Liver Cancer | Attenuated metformin-induced RAC1 activation. | 0.75 µmol/L or 1 µmol/L | [7] |

| Patient-Derived HCC Organoids (1T) | Liver Cancer | IC50 determined. | 8.95 µmol/L | [7] |

| Patient-Derived HCC Organoids (2T) | Liver Cancer | IC50 determined. | 31.08 µmol/L | [7] |

In Vivo Efficacy

Preclinical animal models have corroborated the in vitro findings, showing that this compound can suppress tumor growth and metastasis in vivo.

Table 2: Summary of In Vivo Efficacy of this compound

| Cancer Model | Key Findings | Animal Model | Reference(s) |

| 3LL and DLD-1 cell inoculation | Suppressed in vivo growth. | BALB/c nude mice | [5] |

| ex-3LL cell inoculation | Suppressed lung metastasis. | Mice | [5] |

| Breast Cancer Xenograft | Enhanced anti-tumor effect of cisplatin and inhibited tumor growth. | Mouse xenograft model | [2] |

| Liver Cancer Xenograft | Strong synergistic effect with metformin in suppressing liver cancer. | Xenografted liver cancer cells and immunocompetent mouse liver cancer models | [7] |

Signaling Pathways and Experimental Workflows

The mechanism of this compound's action involves the modulation of specific signaling pathways. The diagrams below illustrate these pathways and a general workflow for assessing this compound's efficacy.

Caption: this compound's mechanism of action targeting the DOCK1-Rac signaling pathway.

Caption: this compound potentiates cisplatin efficacy by inhibiting the DOCK1-Twist1-EMT axis.

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research laboratories, the methodologies employed in the preliminary studies of this compound are standard in preclinical cancer research.

Cell Viability and Proliferation Assays:

-

CCK-8 Assay: Renal cell carcinoma cells were treated with this compound (10 and 40 µM) to assess cell viability.[3]

-

EdU Assay: The proliferation of renal cell carcinoma cells treated with this compound was evaluated using the EdU assay.[3]

-

Trypan Blue Exclusion: The viability of 3LL, HT1080, and DLD-1 cells treated with 12.5 mM this compound was assessed by trypan blue exclusion.[6]

Invasion Assays:

-

The invasive activity of 3LL, HT1080, and DLD-1 cells, with or without 12.5 mM this compound treatment, was determined by counting the number of invaded cells per field in four distinct fields.[6]

Apoptosis Assays:

-

Flow Cytometry: The apoptosis of renal cell carcinoma cells co-treated with cisplatin and DOCK1 siRNA with or without this compound was analyzed by flow cytometry.[3]

In Vivo Tumor Models:

-

Subcutaneous Inoculation: 3LL or DLD-1 cells were inoculated into the back of BALB/c nude mice. This compound was continuously injected using an implantable and programmable microfusion pump system.[5]

-

Metastasis Assay: The effect of this compound treatment on lung metastasis of ex-3LL cells was evaluated by comparing the total lung weight of treated and untreated mice.[5]

-

Xenograft Model: A mouse xenograft model was used to assess the in vivo efficacy of this compound in combination with cisplatin for breast cancer.[2]

Western Blotting:

-

The expression levels of DOCK1 in renal cell carcinoma cells were analyzed by western blotting following treatment with this compound.[3]

Conclusion

The preliminary data on this compound strongly suggest its potential as a targeted anticancer agent. Its selective inhibition of DOCK1 disrupts key oncogenic processes, and its ability to synergize with existing chemotherapeutics like cisplatin and metformin opens promising avenues for combination therapies.[2][7] Further investigation, including more extensive preclinical toxicology and pharmacokinetic studies, is warranted to advance this compound towards clinical development.

References

- 1. Targeting Ras-Driven Cancer Cell Survival and Invasion through Selective Inhibition of DOCK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

The Role of TBOPP in Renal Cell Carcinoma: A Technical Guide to Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal cell carcinoma (RCC) remains a significant challenge in oncology, with inherent resistance to conventional chemotherapy necessitating the exploration of novel therapeutic strategies.[1][2] One emerging area of interest is the targeting of specific molecular pathways that drive tumor progression and chemoresistance. This technical guide focuses on 1-[2-(3′-(trifluoromethyl)-(1,1′-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone, commonly known as TBOPP, a selective inhibitor of the dedicator of cytokinesis 1 (DOCK1) protein.[1][2]

DOCK1, a guanine nucleotide exchange factor (GEF), is implicated in various cellular processes, including cell migration, proliferation, and survival, primarily through the activation of the Rho GTPase, Rac1.[3][4] Elevated expression of DOCK1 has been observed in several cancers and is often associated with a poorer prognosis. In the context of RCC, emerging evidence suggests that DOCK1 plays a crucial role in chemoresistance, making it a compelling target for therapeutic intervention.[1][2] This guide provides an in-depth overview of the preclinical research on this compound in RCC, detailing its mechanism of action, experimental validation, and the signaling pathways involved.

Preclinical Efficacy of this compound in Renal Cell Carcinoma

Research has demonstrated that this compound exhibits anti-cancer effects in RCC cell lines and can sensitize these cells to conventional chemotherapeutic agents like cisplatin.[1][2][5] The primary mechanism of action is the inhibition of DOCK1, which leads to a reduction in cell viability and proliferation, and an increase in apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in RCC cell lines.

Table 1: Effect of this compound on RCC Cell Viability

| Cell Line | This compound Concentration (µM) | % Viability Reduction (relative to control) |

| 769-P | 10 | Significant |

| 20 | Significant | |

| 40 | Significant | |

| ACHN | 10 | Significant |

| 20 | Significant | |

| 40 | Significant | |

| Caki-1 | 10 | Significant |

| 20 | Significant | |

| 40 | Significant | |

| Data derived from Zhang, W., et al. (2020).[1] |

Table 2: Effect of this compound on RCC Cell Proliferation (EdU Assay)

| Cell Line | This compound Concentration (µM) | % Reduction in EdU Positive Cells (relative to control) |

| 769-P | 10 | Significant |

| 40 | Significant | |

| ACHN | 10 | Significant |

| 40 | Significant | |

| Caki-1 | 10 | Significant |

| 40 | Significant | |

| Data derived from Zhang, W., et al. (2020).[1] |

Table 3: Synergistic Effect of this compound and Cisplatin on RCC Cell Viability

| Cell Line | Treatment | Effect on Cell Viability |

| 769-P | Cisplatin alone | Dose-dependent decrease |

| Cisplatin + 10 µM this compound | Significantly greater decrease than cisplatin alone | |

| ACHN | Cisplatin alone | Dose-dependent decrease |

| Cisplatin + 10 µM this compound | Significantly greater decrease than cisplatin alone | |

| Caki-1 | Cisplatin alone | Dose-dependent decrease |

| Cisplatin + 10 µM this compound | Significantly greater decrease than cisplatin alone | |

| Data derived from Zhang, W., et al. (2020).[1] |

Table 4: Effect of this compound and Cisplatin on RCC Cell Apoptosis

| Cell Line | Treatment | % Apoptotic Cells |

| 769-P | Control | Baseline |

| Cisplatin | Increased | |

| Cisplatin + 10 µM this compound | Significantly increased compared to Cisplatin alone | |

| ACHN | Control | Baseline |

| Cisplatin | Increased | |

| Cisplatin + 10 µM this compound | Significantly increased compared to Cisplatin alone | |

| Caki-1 | Control | Baseline |

| Cisplatin | Increased | |

| Cisplatin + 10 µM this compound | Significantly increased compared to Cisplatin alone | |

| Data derived from Zhang, W., et al. (2020).[1] |

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on DOCK1 sets off a cascade of downstream effects that culminate in reduced cancer cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating this compound's efficacy.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound in RCC.

Cell Culture and Reagents

-

Cell Lines: Human RCC cell lines 769-P, ACHN, and Caki-1 are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Reagents: this compound is dissolved in DMSO to create a stock solution. Cisplatin is also prepared as a stock solution according to the manufacturer's instructions.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed RCC cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plates for 24 hours to allow for cell adherence.

-

Treatment: Add this compound and/or cisplatin at various concentrations to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Cell Proliferation Assay (EdU)

-

Cell Seeding: Seed RCC cells on coverslips in 24-well plates.

-

Treatment: Treat the cells with the desired concentrations of this compound and/or cisplatin for 48 hours.

-

EdU Incorporation: Add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM and incubate for 2 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.

-

Click-iT Reaction: Perform the Click-iT reaction according to the manufacturer's protocol to fluorescently label the incorporated EdU.

-

Nuclear Staining: Stain the cell nuclei with Hoechst 33342.

-

Imaging: Visualize and quantify the EdU-positive cells using a fluorescence microscope.

Western Blotting for DOCK1 Expression

-

Cell Lysis: Lyse the treated RCC cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against DOCK1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control, such as GAPDH (e.g., 1:1000 dilution), should also be probed.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:500 dilution) for 1 hour at room temperature.[1]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat RCC cells with this compound and/or cisplatin for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive, PI negative and Annexin V positive, PI positive) is determined.

Discussion and Future Directions

The preclinical data presented in this guide strongly suggest that this compound is a promising agent for the treatment of RCC, particularly in combination with cisplatin.[1][2][5] By inhibiting DOCK1, this compound effectively reduces RCC cell viability and proliferation while promoting apoptosis.[1][2] The synergistic effect observed with cisplatin indicates a potential strategy to overcome chemoresistance in RCC.[1][2][5]

However, the research on this compound in RCC is still in its early stages. The current body of evidence is primarily based on in vitro studies. Future research should focus on:

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of RCC is a critical next step.

-

Mechanism of Action: Further elucidation of the downstream signaling pathways affected by DOCK1 inhibition in RCC will provide a more comprehensive understanding of this compound's anti-cancer effects.

-

Biomarker Development: Identifying biomarkers that predict sensitivity to this compound could enable patient stratification in future clinical trials.

-

Off-Target Effects: A thorough investigation of this compound's potential off-target effects is necessary to assess its safety profile.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to determine the therapeutic potential of this compound in patients with RCC.

References

- 1. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DOCK1 Regulates Growth and Motility through the RRP1B-Claudin-1 Pathway in Claudin-Low Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Tbopp's Role in Cisplatin Chemoresistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily by inducing DNA adducts that trigger apoptosis. However, the development of chemoresistance remains a significant clinical obstacle, limiting its therapeutic efficacy. Emerging evidence has identified the dedicator of cytokinesis 1 (DOCK1) signaling pathway as a critical mediator of cisplatin resistance. Tbopp (1-[2-(3′-(trifluoromethyl)-(1,1′-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone), a selective inhibitor of DOCK1, has shown promise in sensitizing cancer cells to cisplatin, offering a potential strategy to overcome this resistance. This technical guide provides an in-depth analysis of this compound's mechanism of action, relevant signaling pathways, and the experimental evidence supporting its role in reversing cisplatin chemoresistance.

Core Mechanism: this compound as a DOCK1 Inhibitor

This compound functions as a selective inhibitor of DOCK1, a guanine nucleotide exchange factor (GEF) that plays a crucial role in various cellular processes, including cell motility, survival, and proliferation.[1][2] this compound binds to the DHR-2 domain of DOCK1 with high affinity, which blocks its interaction with the RAC family small GTPase 1 (RAC1) and inhibits its GEF activity.[3] This inhibition of DOCK1 is central to this compound's ability to enhance the anticancer effects of cisplatin.[4][5] Studies have shown that elevated DOCK1 expression is associated with increased resistance to cisplatin in various cancer cell lines, including those from renal cell carcinoma and breast cancer.[1][4] Conversely, the knockdown of DOCK1 enhances the lethal effects of cisplatin on these cancer cells.[4]

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound reverses cisplatin chemoresistance is through the inhibition of the DOCK1-mediated signaling cascade that promotes an aggressive and drug-resistant cancer cell phenotype.

DOCK1-Rac1 Signaling Axis

DOCK1 is a specific activator of Rac1, a key regulator of the actin cytoskeleton and cell motility.[3] By inhibiting DOCK1, this compound prevents the activation of Rac1, thereby impeding downstream signaling pathways that contribute to cancer cell invasion and survival.[3]

References

- 1. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tbopp: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of Tbopp, a selective inhibitor of Dedicator of cytokinesis 1 (DOCK1). Included are detailed experimental protocols and a summary of its effects on various cancer cell lines, with a focus on its role in cell viability, proliferation, and sensitization to chemotherapeutic agents.

Introduction

This compound, or 1-[2-(3’-(trifluoromethyl)-(1,1’-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone, is a potent and selective small molecule inhibitor of DOCK1.[1][2] DOCK1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of the Rho GTPase Rac.[3][4] Dysregulation of the DOCK1-Rac signaling axis is implicated in the progression and metastasis of various cancers, making this compound a valuable tool for investigating cancer biology and a potential therapeutic agent.[3][4][5]

Mechanism of Action

This compound selectively binds to the DHR-2 domain of DOCK1, inhibiting its catalytic activity.[1] This prevents the exchange of GDP for GTP on Rac, thereby blocking its activation. Downstream effects of this compound treatment include the suppression of cancer cell invasion, macropinocytosis, and survival, particularly under conditions of glutamine deprivation.[2]

Signaling Pathway

The signaling pathway involving DOCK1 is central to cancer cell motility and proliferation. Receptor tyrosine kinases (RTKs) such as HER2 and EGFR can activate DOCK1, which in turn activates Rac.[6][7] Activated Rac then influences downstream effector pathways, including the c-Raf/ERK pathway, to promote cell proliferation and the Twist-mediated epithelial-mesenchymal transition (EMT) to enhance cell migration and invasion.[4][8] this compound, by inhibiting DOCK1, effectively blocks these downstream oncogenic signals.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound

| Parameter | Value | Source |

| DOCK1 Inhibition (IC50) | 8.4 µM | [1] |

| DOCK1 DHR-2 Domain Binding (Kd) | 7.1 µM | [1] |

Table 2: Effect of this compound on Cancer Cell Lines in Combination with Cisplatin

| Cell Line | Cancer Type | This compound Concentration | Cisplatin IC50 (Cisplatin alone) | Cisplatin IC50 (Cisplatin + this compound) | Source |

| Caki-1 | Renal Cell Carcinoma | 10 µM | 7.804 µM | Significantly Reduced | [9] |

| ACHN | Renal Cell Carcinoma | 10 µM | 5.105 µM | Significantly Reduced | [9] |

| 786-O | Renal Cell Carcinoma | 10 µM | 3.770 µM | Significantly Reduced | [9] |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Significantly Reduced | [8] |

| MCF-7 | Breast Cancer | Not specified | Not specified | Significantly Reduced | [8] |

| MDA-MB-468 | Breast Cancer | Not specified | Not specified | Significantly Reduced | [8] |

Experimental Protocols

Detailed methodologies for key in vitro experiments with this compound are provided below.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0-40 µM.[9] The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control wells (medium with DMSO).

-

Incubate the plates for 48 hours.[9]

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (EdU)

This protocol describes the use of the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay to measure the effect of this compound on cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

24-well plates with sterile coverslips

-

This compound (dissolved in DMSO)

-

EdU labeling solution (e.g., 10 mM stock)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT™ EdU reaction cocktail (containing a fluorescent azide)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Fluorescence microscope

Procedure:

-

Seed cells onto sterile coverslips in 24-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 24-48 hours).[9]

-

Add EdU to the culture medium to a final concentration of 10 µM and incubate for 2 hours at 37°C.

-

Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS and then permeabilize with 0.5% Triton X-100 for 20 minutes.

-

Wash the cells with PBS.

-

Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions and add it to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells with PBS.

-

Stain the nuclei with a suitable counterstain (e.g., DAPI) for 5-10 minutes.

-

Wash the coverslips and mount them on microscope slides.

-

Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Conclusion

This compound is a valuable research tool for studying the role of the DOCK1 signaling pathway in cancer. The protocols provided herein offer a starting point for in vitro investigations into the effects of this compound on cell viability and proliferation. The quantitative data indicates that this compound is effective in the low micromolar range and can enhance the efficacy of conventional chemotherapeutics like cisplatin, highlighting its potential for further investigation in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. DOCK1 Regulates Growth and Motility through the RRP1B-Claudin-1 Pathway in Claudin-Low Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOCK1 regulates the malignant biological behavior of endometrial cancer through c-Raf/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tbopp in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tbopp (1-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl)-5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a selective inhibitor of Dedicator of cytokinesis 1 (DOCK1), a protein implicated in cancer progression and chemoresistance. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, with a focus on its application in cancer research, particularly in sensitizing cancer cells to conventional chemotherapeutic agents like cisplatin.

Mechanism of Action

This compound functions by specifically inhibiting the DOCK1 protein. DOCK1 is a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1, playing a crucial role in cell migration, invasion, and survival. In the context of cancer, elevated DOCK1 expression has been associated with poor prognosis and resistance to chemotherapy. One of the key downstream effects of DOCK1 inhibition by this compound is the regulation of Twist-mediated epithelial-mesenchymal transition (EMT). EMT is a cellular process where epithelial cells lose their cell-cell adhesion and acquire a migratory, mesenchymal phenotype, a critical step in cancer metastasis and drug resistance. By inhibiting DOCK1, this compound can suppress the EMT program, thereby re-sensitizing cancer cells to chemotherapeutic agents.

Applications in Cell Culture

The primary application of this compound in cell culture is to investigate the role of DOCK1 in various cellular processes and to explore its potential as a therapeutic agent, often in combination with other drugs. Key applications include:

-

Sensitization to Chemotherapy: this compound has been shown to enhance the cytotoxic effects of cisplatin in various cancer cell lines, including breast and renal cell carcinoma[1][2].

-

Inhibition of Cell Migration and Invasion: As a DOCK1 inhibitor, this compound can be used to study and inhibit cancer cell motility and invasion[3].

-

Investigation of EMT: this compound serves as a valuable tool to dissect the molecular mechanisms of Twist-mediated EMT in cancer progression.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its combination effects with cisplatin in various cancer cell lines.

| Cell Line | Cancer Type | This compound Concentration (µM) | Cisplatin Concentration (µM) | Observed Effect | Reference |

| MDA-MB-231 | Breast Cancer | 1.25 - 20 | Varies | Increased cisplatin sensitivity, decreased cell viability. At concentrations above 10 µM, this compound alone significantly inhibits cell viability. | [1] |

| MCF-7 | Breast Cancer | 1.25 - 10 | Varies | Enhanced cisplatin sensitivity. At concentrations above 10 µM, this compound alone significantly inhibits cell viability. | [1] |

| MDA-MB-468 | Breast Cancer | 1.25 | Varies | Potentiated cisplatin efficacy. At concentrations above 2.5 µM, this compound alone significantly inhibits cell viability. | [1] |

| 786-O | Renal Cell Carcinoma | 10 | 0 - 10 | Significantly reduced cell viability and proliferation, and enhanced the anti-proliferative activity of cisplatin. | [2] |

| ACHN | Renal Cell Carcinoma | 10 | 0 - 10 | Significantly reduced cell viability and proliferation, and enhanced the anti-proliferative activity of cisplatin. | [2] |

| Caki-1 | Renal Cell Carcinoma | 10 | 0 - 10 | Significantly reduced cell viability and proliferation, and enhanced the anti-proliferative activity of cisplatin. | [2] |

Experimental Protocols

Protocol 1: Determination of this compound IC50 using CCK-8 Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

-

Cancer cell line of choice

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0, 1.25, 2.5, 5, 10, 20, 40 µM. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using appropriate software.

Protocol 2: this compound and Cisplatin Co-treatment

This protocol describes how to assess the synergistic or sensitizing effect of this compound when combined with cisplatin.

Materials:

-

Cancer cell line of choice

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cisplatin (dissolved in a suitable solvent)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.

-

Drug Treatment:

-

Group 1 (Control): Treat cells with complete medium only.

-

Group 2 (this compound alone): Treat cells with a fixed, non-lethal concentration of this compound (e.g., 1.25 µM for MDA-MB-468 or 10 µM for renal cancer cell lines).

-

Group 3 (Cisplatin alone): Treat cells with a serial dilution of cisplatin (e.g., 0, 0.625, 1.25, 2.5, 5, 10 µM).

-

Group 4 (Combination): Treat cells with the fixed concentration of this compound in combination with the serial dilution of cisplatin.

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

CCK-8 Assay and Data Analysis: Follow steps 4-6 from Protocol 1 to determine cell viability and compare the effects of the different treatment groups.

Protocol 3: Western Blot Analysis of DOCK1 and EMT Markers

This protocol provides a method to analyze the protein expression levels of DOCK1 and key EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, and Twist) following this compound treatment.

Materials:

-

Cancer cell line of choice

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against DOCK1, E-cadherin, N-cadherin, Vimentin, Twist, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Visualizations

Caption: Workflow for this compound and Cisplatin Co-treatment Experiment.

Caption: this compound inhibits DOCK1, suppressing Twist-mediated EMT and enhancing cisplatin-induced apoptosis.

References

Application Notes and Protocols for TBOPP in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBOPP (1-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-2-oxoethyl)-5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a selective small-molecule inhibitor of the Dedicator of cytokinesis 1 (DOCK1) protein. DOCK1 is a guanine nucleotide exchange factor (GEF) that specifically activates the Rho GTPase Rac1. The DOCK1-Rac1 signaling axis is a critical regulator of cell migration, invasion, and epithelial-mesenchymal transition (EMT), processes that are frequently dysregulated in cancer. By binding to the DHR-2 domain of DOCK1, this compound effectively blocks its interaction with Rac1, leading to the inhibition of these downstream cellular events.[1] These characteristics make this compound a valuable tool for investigating the role of DOCK1 in cancer progression and a potential therapeutic agent.

These application notes provide a summary of this compound dosage and administration in preclinical animal models based on available literature. Detailed protocols for in vivo studies are outlined to facilitate experimental design and execution.

Data Presentation: this compound Dosage and Administration

The following tables summarize the quantitative data on this compound dosage and administration in various animal models.

Table 1: this compound Dosage and Administration in Mice

| Animal Model | Dosage | Administration Route | Vehicle | Dosing Schedule | Application | Reference |

| C57BL/6 Mice | 0.67 mg per mouse | Not specified, likely intravenous or intraperitoneal | DMSO, PEG300, Tween-80, Saline | Days 0, 1, 3, and 5 for 2 weeks | Cancer metastasis study | [2] |

| BALB/c Nude Mice | Not specified | Continuous intravenous infusion via programmable pump | Not specified | Continuous infusion | Tumor growth study (3LL and DLD-1 cells) | |

| Mouse Xenograft Model | Not specified | Not specified | Not specified | Not specified | To enhance the therapeutic effect of cisplatin | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for administration in animal models.[2]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare the working solution, take 100 µL of the this compound stock solution.

-

Add 400 µL of PEG300 to the this compound stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogenous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

The final concentration of this working solution will be 2.08 mg/mL. The solution should be clear.

-

Administer the prepared this compound solution to the animals immediately.

Note: This formulation is suitable for short-term studies. For studies lasting longer than two weeks, an alternative formulation using corn oil may be considered.[2]

Protocol 2: Administration of this compound in a Mouse Metastasis Model

This protocol is based on a study investigating the effect of this compound on cancer metastasis in C57BL/6 mice.[2]

Animal Model:

-

C57BL/6 mice

Procedure:

-

Prepare the this compound solution as described in Protocol 1.

-

On day 0, administer 0.67 mg of this compound per mouse. The exact route of administration was not specified, but intravenous or intraperitoneal injections are common in such studies.

-

Repeat the administration on days 1, 3, and 5.

-

Continue this dosing schedule for a total of two weeks.

-

Monitor the animals for changes in body weight and overall health.

-

At the end of the study, sacrifice the animals and collect tissues for analysis of metastasis.

Protocol 3: General Protocol for a Subcutaneous Xenograft Tumor Model with this compound Treatment

This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model. This is a representative protocol synthesized from general xenograft procedures and this compound-specific information.

Animal Model:

-

Immunodeficient mice (e.g., BALB/c nude, NSG)

Procedure:

-

Cell Culture and Preparation:

-

Culture the desired cancer cell line (e.g., MDA-MB-231 for breast cancer, or a renal cell carcinoma line) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium or a mixture of medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

-

-

Tumor Implantation:

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow to a palpable size (e.g., 50-150 mm³).

-

Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume using the formula: Tumor Volume = (Length × Width²)/2.

-

-

This compound Administration:

-

Once tumors have reached the desired size, randomize the animals into control and treatment groups.

-

Prepare the this compound solution according to Protocol 1.

-

Administer this compound to the treatment group according to a predetermined schedule. For example, this could be based on the metastasis study protocol (0.67 mg/mouse on a specific schedule) or a continuous infusion model. The control group should receive the vehicle solution.

-

If investigating combination therapy (e.g., with cisplatin), include additional treatment arms for cisplatin alone and the combination of this compound and cisplatin.

-

-

Endpoint:

-

Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or for a set duration.

-

Monitor animal body weight and overall health throughout the study.

-

At the study endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Mandatory Visualizations

DOCK1 Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the DOCK1-Rac1 signaling pathway.

Experimental Workflow for a Xenograft Study

Caption: Workflow for a subcutaneous xenograft study with this compound.

References

- 1. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Tbopp Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of Tbopp, a selective inhibitor of the Dedicator of cytokinesis 1 (DOCK1). The following methodologies are designed to enable researchers to evaluate the cellular and in vivo effects of this compound, particularly in the context of cancer research and its synergistic potential with other therapeutic agents like cisplatin.

Mechanism of Action Overview

This compound selectively inhibits DOCK1, a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac. DOCK1 is implicated in various cellular processes, including cell migration, invasion, and survival. A key downstream effector of DOCK1 signaling is the transcription factor Twist1, which plays a crucial role in epithelial-mesenchymal transition (EMT), a process associated with cancer progression, metastasis, and drug resistance. By inhibiting DOCK1, this compound disrupts this signaling cascade, leading to the suppression of EMT and sensitization of cancer cells to chemotherapy.

Signaling Pathway Diagram

Application Notes and Protocols: Tbopp in Combination with Cisplatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, including breast and renal cancers. Its efficacy, however, is often limited by intrinsic or acquired resistance. Emerging evidence highlights the potential of combination therapies to overcome this resistance and enhance the therapeutic window of cisplatin. One such promising strategy involves the co-administration of Tbopp, a selective inhibitor of the dedicator of cytokinesis 1 (DOCK1) protein. DOCK1 has been implicated in tumor progression and chemoresistance, making it a rational target for combination therapy.[1][2]

These application notes provide a comprehensive overview of the synergistic effects of this compound and cisplatin, detailing their impact on cancer cell viability, apoptosis, and the underlying molecular mechanisms. Furthermore, detailed protocols for key experimental assays are provided to facilitate further research and development in this area.

Mechanism of Synergistic Action